4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzenethiol
CAS No.:
Cat. No.: VC13547192
Molecular Formula: C13H18FNS
Molecular Weight: 239.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18FNS |
|---|---|
| Molecular Weight | 239.35 g/mol |
| IUPAC Name | 4-fluoro-2-[(2-methylpiperidin-1-yl)methyl]benzenethiol |
| Standard InChI | InChI=1S/C13H18FNS/c1-10-4-2-3-7-15(10)9-11-8-12(14)5-6-13(11)16/h5-6,8,10,16H,2-4,7,9H2,1H3 |
| Standard InChI Key | FQBIDYZLWIRQFQ-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1CC2=C(C=CC(=C2)F)S |
| Canonical SMILES | CC1CCCCN1CC2=C(C=CC(=C2)F)S |
Introduction
4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzenethiol is a chemical compound with the CAS number 1443303-64-7. It belongs to the class of thiol compounds, which are known for their sulfur-containing functional group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activity.
Synonyms and Identifiers
-
Synonyms: 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzenethiol
-
CAS Number: 1443303-64-7
-
MDL Number: MFCD19443085
Safety and Handling
Given its chemical nature, 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzenethiol likely poses hazards similar to other thiols, including skin and eye irritation and potential toxicity if ingested or inhaled. Handling should follow standard safety protocols for organic compounds, including the use of protective equipment and ventilation.
Biological Activity
Research on this specific compound is limited, but compounds with similar structures are often investigated for their potential biological activities, such as enzyme inhibition or receptor binding. The presence of a fluorine atom and a thiol group can contribute to its interaction with biological targets.
Chemical Synthesis
The synthesis of 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzenethiol would typically involve reactions that form the benzene-thiol backbone and attach the 2-methylpiperidin-1-ylmethyl group. Common methods include nucleophilic substitution or cross-coupling reactions.
Compound Information
| Property | Value |
|---|---|
| Molecular Formula | C13H18FNS |
| Molecular Weight | 239.35 g/mol |
| CAS Number | 1443303-64-7 |
| MDL Number | MFCD19443085 |
Safety Information
| Hazard | Description |
|---|---|
| Skin Contact | Causes skin irritation |
| Eye Contact | May cause serious eye irritation |
| Inhalation | Harmful if inhaled |
| Ingestion | Harmful if swallowed |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume